![molecular formula C11H12N2O B4299373 1-phenyl-2-(1H-pyrazol-1-yl)ethanol](/img/structure/B4299373.png)
1-phenyl-2-(1H-pyrazol-1-yl)ethanol
Overview
Description
1-phenyl-2-(1H-pyrazol-1-yl)ethanol, also known as PPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. 1-phenyl-2-(1H-pyrazol-1-yl)ethanol has also been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and antipyretic properties.
Biochemical and Physiological Effects:
1-phenyl-2-(1H-pyrazol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and formalin-induced pain. 1-phenyl-2-(1H-pyrazol-1-yl)ethanol has also been found to reduce fever in models of pyrexia induced by lipopolysaccharide.
Advantages and Limitations for Lab Experiments
1-phenyl-2-(1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, such as its low toxicity and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and limited stability under certain conditions.
Future Directions
There are several potential future directions for the study of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol. One area of interest is the development of new drugs based on 1-phenyl-2-(1H-pyrazol-1-yl)ethanol for the treatment of inflammatory and pain disorders. Another area of interest is the investigation of the mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol and its potential interactions with other drugs. Additionally, further studies are needed to explore the potential side effects and toxicity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol in animal models.
Scientific Research Applications
1-phenyl-2-(1H-pyrazol-1-yl)ethanol has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8,11,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOSEPHEMSBKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(1H-pyrazol-1-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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